Ribavirin-13C5

Overview

Description

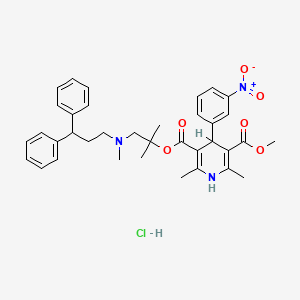

Ribavirin-13C5 is a labeled analogue of Ribavirin, a broad-spectrum antiviral agent. This analogue is utilized in various scientific research studies to explore the molecular mechanisms, synthesis pathways, and interactions of Ribavirin with viral enzymes and cellular components. The detailed analyses of its synthesis, molecular structure, chemical reactions, and properties contribute significantly to understanding its behavior and potential applications in antiviral research.

Synthesis Analysis

The synthesis of Ribavirin analogues, including Ribavirin-13C5, often involves complex chemical reactions. A notable method is the Huisgen cycloaddition reaction under micellar catalysis, leading to the formation of carbonated analogues from ethyl C-ribosylpropiolate through alkynylation reactions mediated by indium(0). This process results in 1,2,3-triazoles with controlled regioselectivity, essential for further modifications and applications of Ribavirin analogues (Youcef et al., 2009).

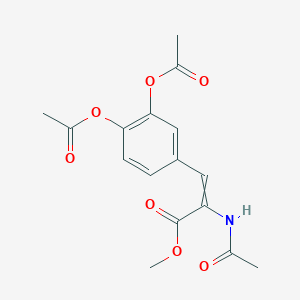

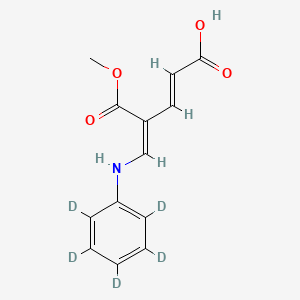

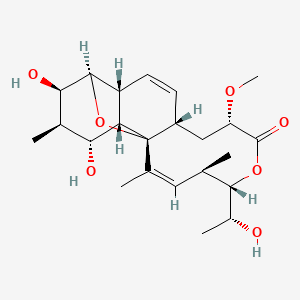

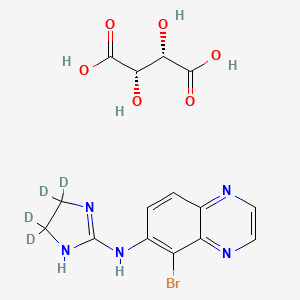

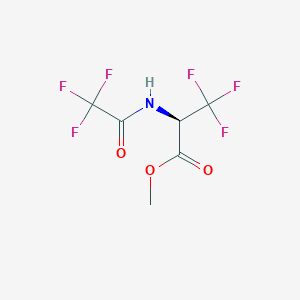

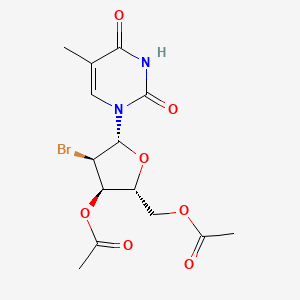

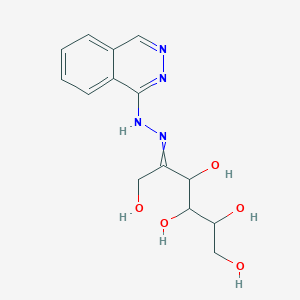

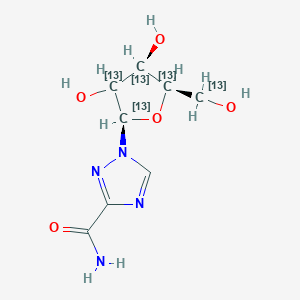

Molecular Structure Analysis

The molecular structure of Ribavirin and its analogues is critical in determining their function and interaction with viral mechanisms. For instance, Ribavirin 5′-triphosphate's inhibition of the dengue virus 2′-O-methyltransferase NS5 domain highlights the importance of structural insights in understanding how Ribavirin analogues interfere with viral replication mechanisms. Crystal structure analyses provide detailed atomic interactions, offering a foundation for rational drug design against flaviviruses (Benarroch et al., 2004).

Chemical Reactions and Properties

Ribavirin's ability to undergo various chemical reactions, including phosphorylation and conjugation, plays a significant role in its antiviral activity. The synthesis and characterization of Ribavirin derivatives, such as a pentadecamer homoribopolymer of Ribavirin 5'-phosphate, demonstrate the compound's versatility. These reactions are crucial for the development of Ribavirin-based therapeutics and their delivery mechanisms (Dawson et al., 1990).

Physical Properties Analysis

Understanding the physical properties of Ribavirin-13C5, such as solubility, stability, and crystalline structure, is essential for its application in research and therapeutic development. For instance, the study of Ribavirin's crystal and molecular structure provides insights into its stability and reactivity, which are crucial for its effectiveness as an antiviral agent (Tsapkina et al., 1988).

Chemical Properties Analysis

The chemical properties of Ribavirin-13C5, including its reactivity with other compounds and its role in inhibiting viral replication, are a focus of antiviral research. Studies on Ribavirin's mechanisms of action, such as inhibition of viral mRNA capping and interactions with viral RNA-dependent RNA polymerases, elucidate how Ribavirin and its analogues can be used to target viral infections. These properties are key to understanding Ribavirin's broad-spectrum antiviral activity and its potential in treating various viral diseases (Goswami et al., 1979).

Scientific Research Applications

1. Treatment of Respiratory Syncytial Virus-Related Infection

- Summary of Application: Ribavirin is used for the treatment of subjects with Respiratory Syncytial Virus (RSV)-related infection. RSV-associated diseases have caused an estimated 1.8 million hospital admissions and 40,000 deaths among children. RSV can cause lower respiratory tract infections (LRTIs) in all age groups, adults with comorbidities, and immunocompromised patients .

- Methods of Application: A systematic review and meta-analysis were performed. Eligible studies were observational (>10 subjects) and randomized-controlled trials of subjects with aerosol/oral ribavirin for RSV-LRTI .

- Results or Outcomes: Pooled meta-analysis showed no differences in mortality [risk ratio (RR): 0.63; 95% confidence interval (CI): 0.28–1.42] in all subjects treated with aerosol/oral ribavirin compared to supportive care. In subgroup analysis, mortality was significantly lower in haematological subjects (RR: 0.32; 95% CI: 0.14–0.71), but did not differ significantly in lung transplant recipients (RR: 0.89; 95% CI 0.31–2.56). Oral ribavirin (vs. supportive care) was associated with increased viral clearance (RR: 2.60; 95% CI: 1.35–4.99) .

2. Treatment of Respiratory Syncytial Virus Infection in Hematopoietic Stem Cell Transplant Patients

- Summary of Application: Ribavirin is used for the treatment of Respiratory Syncytial Virus (RSV) infection in Hematopoietic Stem Cell Transplant (HSCT) patients. RSV is one of the most commonly encountered respiratory viruses among patients who have been diagnosed with a hematological malignancy or a HSCT .

- Methods of Application: Oral ribavirin was initiated at 15 mg/kg/day in three divided doses for 7-10 days with possibility of extension in persistently symptomatic patients .

- Results or Outcomes: Since 2012, 13 HSCT patients (4 autologous HSCT patients and 9 allogeneic HSCT patients) were diagnosed with RSV infection and promptly treated with oral ribavirin .

3. Treatment of Hepatitis C

- Summary of Application: Ribavirin is used in combination with other medications such as simeprevir, sofosbuvir, peginterferon alfa-2b or peginterferon alfa-2a to treat Hepatitis C . Hepatitis C is a viral infection that causes liver inflammation, sometimes leading to serious liver damage .

- Methods of Application: Ribavirin is taken orally. The dual therapy was administered for 48 weeks in patients with genotype 1, 4, 5, and 6, and 24 weeks in patients with genotype 2 and 3 .

- Results or Outcomes: The use of ribavirin in combination with other drugs has shown to improve therapeutic efficacy in patients with failed Peginterferon alfa-2a / Peginterferon alfa-2b and ribavirin-based therapy .

4. Treatment of Viral Hemorrhagic Fevers

- Summary of Application: Ribavirin is sometimes used for Lassa fever, Crimean–Congo hemorrhagic fever, and Hantavirus infection but should not be used for Ebola or Marburg infections . These are viral hemorrhagic fevers, a diverse group of illnesses caused by several distinct families of viruses .

- Methods of Application: Ribavirin is taken orally or inhaled .

- Results or Outcomes: It is reported that ribavirin might be only effective in early stages of viral hemorrhagic fevers .

5. Treatment of Lassa Fever

- Summary of Application: Ribavirin is sometimes used for Lassa fever, a viral hemorrhagic fever . Lassa fever is an acute viral illness that occurs in West Africa .

- Methods of Application: Ribavirin is taken orally .

- Results or Outcomes: It is reported that ribavirin might be only effective in early stages of Lassa fever .

6. Treatment of Crimean–Congo Hemorrhagic Fever

- Summary of Application: Ribavirin is sometimes used for Crimean–Congo hemorrhagic fever, a viral hemorrhagic fever . Crimean-Congo hemorrhagic fever is a widespread disease caused by a tick-borne virus (Nairovirus) of the Bunyaviridae family .

- Methods of Application: Ribavirin is taken orally .

- Results or Outcomes: It is reported that ribavirin might be only effective in early stages of Crimean–Congo hemorrhagic fever .

Safety And Hazards

Future Directions

Ribavirin is unique in its broad antiviral effect and likely will remain a potential drug for emerging viral diseases . Novel indications may materialize in the coming 5–10 years, especially for viral infections where targeting both viral and host responses is appropriate . Further advances need to focus on newer antivirals .

properties

IUPAC Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4+,5?,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUCXVSUMQZMFG-GOZXRHHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.